molecular formula C7H11NO3 B13510044 Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid

Hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid

Cat. No.: B13510044
M. Wt: 157.17 g/mol
InChI Key: LKIDEIDZBYIDNU-UHFFFAOYSA-N
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Description

Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of a furan and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of tert-butoxycarbonyl (Boc) protecting groups to facilitate the cyclization process. The reaction conditions often include the use of strong acids or bases to promote the formation of the fused ring system .

Industrial Production Methods

Industrial production of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and the biological context .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2,3,4,5,6,6a-hexahydrofuro[2,3-c]pyrrole-3a-carboxylic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)7-1-2-11-5(7)3-8-4-7/h5,8H,1-4H2,(H,9,10)

InChI Key

LKIDEIDZBYIDNU-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1(CNC2)C(=O)O

Origin of Product

United States

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